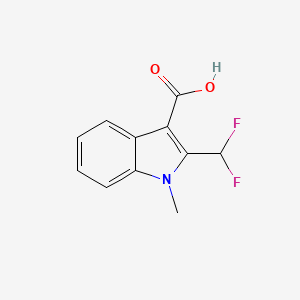

![molecular formula C19H17NO6 B2598726 ethyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate CAS No. 859112-29-1](/img/structure/B2598726.png)

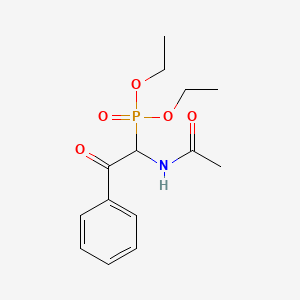

ethyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . The synthesis methods of coumarin systems have been carried out in the classical and non-classical conditions particularly under green condition such as using green solvent, catalyst and other procedures .Molecular Structure Analysis

The molecular weight of ethyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate is 355.346. The molecular formula is C19H17NO6.Chemical Reactions Analysis

Coumarins or benzopyran-2-ones are a group of nature-occurring lactones first derived from Tonka beans in 1820 . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi and bacteria .Scientific Research Applications

Structural Analysis and Synthesis

The structural analysis of related compounds, such as ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, has been a focus of research, highlighting the significance of intramolecular and intermolecular hydrogen bonding in determining crystal packing and stability. Single-crystal X-ray crystallography has been utilized to elucidate the crystal systems and molecular geometry, revealing complex hydrogen bonding networks (I. Manolov, B. Morgenstern, & K. Hegetschweiler, 2012).

Hydrogen Bonded Supramolecular Structures

Research on substituted 4-pyrazolylbenzoates has provided insight into hydrogen-bonded supramolecular structures, demonstrating how molecular interactions influence the formation of one, two, and three-dimensional frameworks. These studies offer a foundation for understanding the molecular assembly and potential applications of compounds like ethyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate (J. Portilla et al., 2007).

Non-Hydrogen Bonding Interactions

Investigations into the crystal packing of related compounds have shown the importance of non-hydrogen bonding interactions, such as N⋯π and O⋯π, in the structural organization. This research underscores the role of these less common interactions in the molecular architecture of chromene derivatives (Zhenfeng Zhang, Yanbo Wu, & Guisheng Zhang, 2011).

Novel Synthetic Routes

Synthetic methodologies for chromene derivatives, including those similar to the compound , have been developed to create novel anti-juvenile hormone agents and other biologically active compounds. These methods demonstrate the versatility and potential of this compound in various scientific applications (C. B. Vicentini et al., 2000).

Optical Nonlinear Properties

Research on Schiff base compounds derived from ethyl-4-amino benzoate has explored the nonlinear optical properties, highlighting potential applications in optical limiting and other photonic technologies. This indicates the broader applications of chromene derivatives in materials science (Hasanain A. Abdullmajed et al., 2021).

Mechanism of Action

Target of action

Many coumarin derivatives, which are structurally similar to “ethyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate”, have been found to interact with various biological targets. For instance, some coumarins have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .

Biochemical Analysis

Biochemical Properties

It is known that the compound has a two-ring system, consisting of a benzene ring fused with a α-pyrone nucleus . This structure suggests that it may interact with a variety of enzymes, proteins, and other biomolecules. The nature of these interactions is likely to be influenced by the compound’s chemical structure, including its aromatic and vinyl carbons .

Cellular Effects

Related compounds such as 6,7-dihydroxycoumarin (esculetin) have been shown to display various biological activities such as anticancer, free radical scavenging, anti-inflammatory, anti-arthritic, and hepatoprotective . These effects suggest that ethyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

In the crystal structure, molecules are linked via intermolecular hydrogen bonds, forming zigzag layers parallel to the bc plane . This suggests that the compound may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.

Properties

IUPAC Name |

ethyl 2-[(6,7-dihydroxy-2-oxochromen-4-yl)methylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO6/c1-2-25-19(24)12-5-3-4-6-14(12)20-10-11-7-18(23)26-17-9-16(22)15(21)8-13(11)17/h3-9,20-22H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBEJNHGMCFZLRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NCC2=CC(=O)OC3=CC(=C(C=C23)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

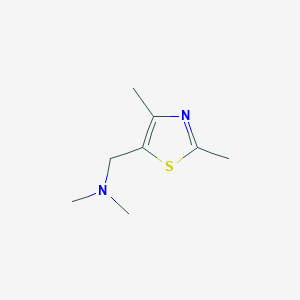

![3'-(4-Methoxyphenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2598646.png)

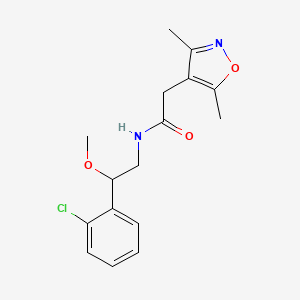

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B2598651.png)

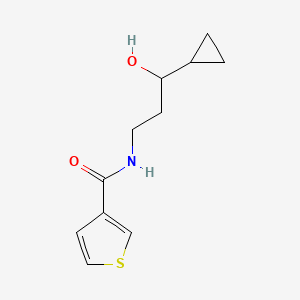

![N-(2-ethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2598653.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)acetamide](/img/structure/B2598654.png)

![N-(4-fluorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2598658.png)

![6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2598662.png)